

Application Notes and Protocols for LRRK2-IN-13 Efficacy Studies in Rodents

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Compound of Interest

Compound Name: LRRK2-IN-13

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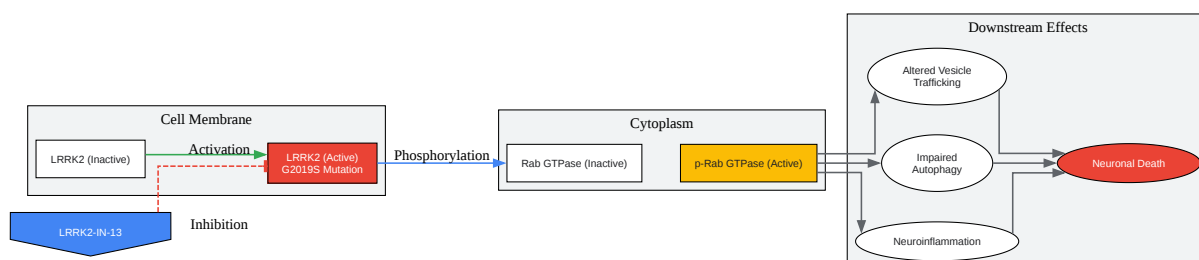
Audience: Researchers, scientists, and drug development professionals.

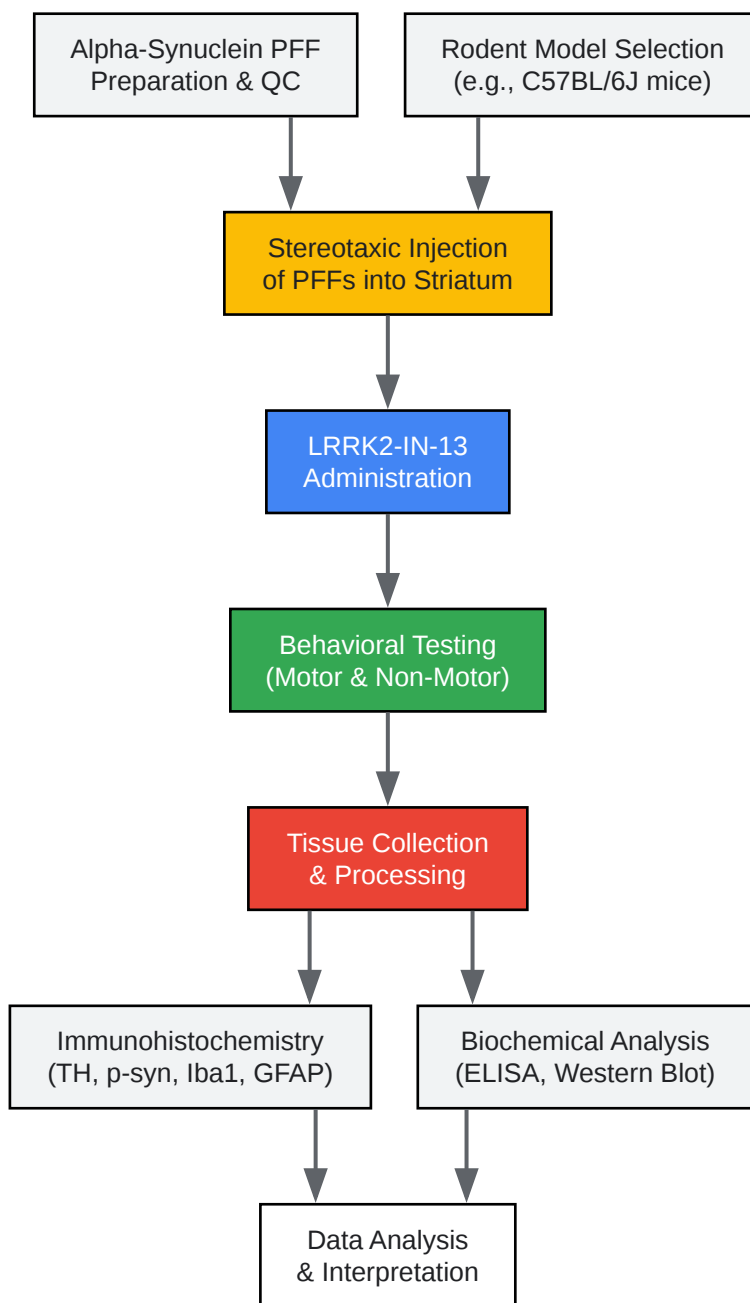
Introduction

Mutations in the Leucine-Rich Repeat Kinase 2 (LRRK2) gene are a significant genetic cause of both familial and sporadic Parkinson's disease (PD).[1] The G2019S mutation, in particular, leads to increased kinase activity, making LRRK2 a prime therapeutic target.[2][3] LRRK2 inhibitors are being developed to counteract this hyperactivity. **LRRK2-IN-13** is a potent and selective inhibitor of LRRK2 kinase activity. These application notes provide detailed protocols for designing and conducting preclinical efficacy studies of **LRRK2-IN-13** in rodent models of PD, focusing on the widely used alpha-synuclein preformed fibril (α -syn PFF) model.

LRRK2 Signaling Pathway

Mutations in LRRK2 can lead to a gain-of-function, resulting in increased phosphorylation of its substrates, such as Rab GTPases. This aberrant kinase activity is implicated in various cellular processes that contribute to neurodegeneration.





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References

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- 2. Histological and clinical pathology findings in LRRK2-related mouse and rat models | Parkinson's Disease [michaeljfox.org]
- 3. Loss of Leucine-Rich Repeat Kinase 2 (LRRK2) in Rats Leads to Progressive Abnormal Phenotypes in Peripheral Organs - PMC [pmc.ncbi.nlm.nih.gov]
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